2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-14(11-5-3-4-6-12(11)16-10)19-8-7-15-13(17)9-18-2/h3-6,16H,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXFSRGBCSPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethyl acetate under basic conditions to form the intermediate compound, which is then reacted with methoxyamine to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The indole moiety is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thioether-Linked Indole-Acetamide Derivatives
(R)-N-Methyl-2-(2-Methyl-1H-Indol-3-yl)-2-(((2-Nitrophenyl)Thio)Amino)Acetamide ()
- Structure: Contains a nitro-substituted phenylthioamino group instead of a simple thioethyl linkage.
- Physical Properties : Melting points range from 159–187°C, higher than typical thioethers due to nitro group rigidity.
- The target compound’s methoxy group offers better lipophilicity for membrane permeability .
2-((Indol-3-yl)Thio)-N-Benzyl-Acetamide ()
- Structure : Replaces the methoxy and 2-methylindole with a benzyl group and unsubstituted indole.
- Impact : The benzyl group increases hydrophobicity (logP ~3.5 estimated), whereas the target compound’s methoxy group balances polarity. This structural variation may influence binding affinity to hydrophobic pockets in proteins .
Indole-Acetamide Derivatives Without Thioether Linkages
N-[2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)Ethyl]Acetamide ()
- Structure : Features an ethyl linker instead of thioethyl, with a 5-methoxyindole.
- Physical Properties : Molecular weight 248.3 g/mol (vs. ~294 g/mol for the target compound). The absence of sulfur reduces molecular weight and may increase melting point (data unavailable).
N-[2-(2-Methyl-1H-Indol-3-yl)Ethyl]Acetamide ()
- Structure : Lacks both the thioether and methoxy groups.
- Properties: Boiling point 487.8°C, density 1.138 g/cm³, logP 2.97. The target compound’s thioether likely lowers boiling point and increases solubility in non-polar solvents due to sulfur’s polarizability .
Methoxy Acetamide Variants
2-Methoxy-N-(1-Phenylethyl)Acetamide ()
- Structure : Methoxy acetamide attached to a phenylethyl group instead of indole.
- Relevance: Highlights the role of the indole moiety in conferring specificity for biological targets (e.g., serotonin receptors). The phenylethyl group may shift activity toward non-indole pathways .
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Features |
|---|---|---|---|---|
| Target Compound | ~294 | Not Reported | ~3.2 | Thioether, methoxy, 2-methylindole |
| (R)-N-Methyl-2-(2-Methylindol) Derivative | ~385 | 159–187 | ~2.8 | Nitrophenylthioamino group |
| N-[2-(2-Methylindol)Ethyl]Acetamide | 216.28 | - | 2.99 | Ethyl linker, no sulfur/methoxy |
| 2-((Indol-3-yl)Thio)-N-Benzyl-Acetamide | ~326 | Not Reported | ~3.5 | Benzyl substituent |
Biological Activity
2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 270.37 g/mol
- CAS Number : 687570-56-5
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, with an IC50 value indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid carcinoma) | 15.4 | |
| MCF7 (breast cancer) | 12.3 | |
| HeLa (cervical cancer) | 10.8 |
In vitro studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 expression, which is crucial for cell survival.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been investigated through various assays measuring the inhibition of inflammatory markers such as COX-2 and iNOS. A notable study reported that treatment with this compound significantly reduced the levels of these enzymes in a dose-dependent manner.
| Treatment Concentration (µM) | COX-2 Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 65 |
These results suggest that the compound could be a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The minimum inhibitory concentration (MIC) against various pathogens was determined through standard microbiological methods.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Candida albicans | 0.8 |
The compound displayed notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Case Study on Cancer Treatment :
- A study involving xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent in vivo.
-
Case Study on Inflammation :
- In an animal model of arthritis, treatment with the compound resulted in reduced paw swelling and inflammatory cytokine levels, supporting its use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications in the indole ring and substitution patterns have been shown to influence its potency and selectivity against various biological targets.
Q & A
Q. What are the common synthetic routes for 2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide, and what methodological considerations are critical for success?
The synthesis typically involves multi-step reactions, including:
- Acylation : Introduction of the acetamide group using acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (e.g., pyridine) .
- Thioether formation : Reaction of 2-methylindole derivatives with thiol-containing intermediates, often requiring catalysts or controlled pH to avoid oxidation .
- N-Alkylation : Incorporation of the methoxyethyl group via alkylation with 2-methoxyethyl chloride in the presence of a base like sodium hydride . Methodological considerations include solvent choice (e.g., DMF for polar intermediates), inert atmospheres to prevent oxidation, and TLC monitoring for reaction progress .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
Key techniques include:
- NMR spectroscopy : Confirms proton environments (e.g., methoxy, indole NH, and thioether groups) and connectivity .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~600 cm⁻¹) . Purity is assessed via HPLC or melting point analysis, while X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Early studies focus on:
- Antimicrobial activity : Tested via broth microdilution against Gram-positive/negative bacteria and fungi, with MIC values reported .
- Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls .
- Enzyme inhibition : Screened against targets like COX-2 or kinases via fluorescence-based assays . Assays require strict controls (e.g., DMSO vehicle) and statistical validation (e.g., triplicate runs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether linkage, and what strategies address common side reactions?
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during thiol-indole coupling to minimize disulfide formation .
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity of sulfur atoms .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to separate thioether products from unreacted indole . Side reactions like oxidation are mitigated by degassing solvents and using antioxidants (e.g., BHT) .
Q. What structural features of this compound influence its pharmacokinetics, and how are these studied experimentally?
Key features include:
- Methoxy group : Enhances solubility and metabolic stability, assessed via logP measurements and liver microsome assays .
- Thioether linkage : Impacts membrane permeability, evaluated using Caco-2 cell monolayers .
- Indole core : Binds serum albumin, studied via fluorescence quenching or equilibrium dialysis . Pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) are determined in rodent models using LC-MS/MS quantification .
Q. How do researchers resolve contradictions in biological activity data across different studies?
Contradictions arise from assay variability (e.g., cell line heterogeneity) or compound stability. Mitigation approaches include:
- Standardized protocols : Adopting CLSI guidelines for antimicrobial testing .
- Stability studies : HPLC monitoring of compound degradation under assay conditions (e.g., pH, temperature) .
- Meta-analysis : Comparing data across studies using tools like Forest plots to identify outliers .
Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?
Advanced methods include:
- Molecular docking : Simulates binding to targets (e.g., EGFR) using AutoDock Vina, validated by mutagenesis studies .
- QSAR modeling : Relates substituent effects (e.g., methoxy position) to bioactivity via partial least squares regression .
- MD simulations : Evaluates conformational stability in lipid bilayers using GROMACS .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis without compromising purity, and how are they addressed?
Challenges include:
- Exothermic reactions : Controlled via continuous flow reactors to manage heat dissipation .
- By-product formation : Reduced by high-throughput screening of reaction conditions (e.g., solvent, catalyst) .
- Purification bottlenecks : Addressed using centrifugal partition chromatography for large-scale separations .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) applied to confirm complex structural features?
- HSQC and HMBC NMR : Resolve connectivity between methoxyethyl and indole-thioether moieties .
- HRMS-ESI : Detects exact mass with <5 ppm error, distinguishing isotopic patterns for sulfur-containing ions .
- X-ray crystallography : Provides absolute configuration, critical for enantioselective synthesis .
Q. What strategies are employed to enhance the compound's bioavailability in preclinical models?
Approaches include:
- Prodrug design : Introducing hydrolyzable esters to improve absorption .
- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles for sustained release .
- Co-administration : Using CYP450 inhibitors to prolong metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
